4-(5-Bromo-3-methylpyridin-2-yl)-1-methylpiperazin-2-one
Description
This compound features a pyridine ring substituted with bromine (at position 5) and a methyl group (at position 3), linked to a 1-methylpiperazin-2-one moiety. The methyl group on the pyridine and the piperazinone ring may influence conformational stability and hydrogen-bonding interactions.
Properties
IUPAC Name |
4-(5-bromo-3-methylpyridin-2-yl)-1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-8-5-9(12)6-13-11(8)15-4-3-14(2)10(16)7-15/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOSQCZNAPGNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(C(=O)C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)-1-methylpiperazin-2-one typically involves the Suzuki cross-coupling reaction. This method employs palladium-catalyzed coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO), under elevated temperatures (around 120°C) for several hours .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-3-methylpyridin-2-yl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-(5-Bromo-3-methylpyridin-2-yl)-1-methylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the biological activity of pyridine and piperazine derivatives, including their anti-thrombolytic and biofilm inhibition properties.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3-methylpyridin-2-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs from the evidence:
Key Differences and Implications
Piperazinone vs. Piperazine/Morpholine: The target compound’s piperazinone ring provides a ketone oxygen, enabling hydrogen-bond donation/acceptation, which is absent in piperazine (PY-1115) or morpholine (PY-1282) derivatives. This could enhance binding to enzymes or receptors requiring polar interactions . Morpholine (PY-1282) offers rigidity and improved solubility due to its oxygen heteroatom but lacks the hydrogen-bonding versatility of piperazinone .
Halogen Substituents (Br vs. F) :
- Bromine in the target compound increases molecular weight and lipophilicity compared to fluorine in the SZE ligand (). Bromine’s larger size may improve target affinity but reduce metabolic stability .
- Fluorine’s electronegativity in the SZE ligand could enhance electrostatic interactions without significantly affecting steric bulk .
Amino-Linked Complex (): The compound in has an additional pyridinone ring connected via an amino group, creating a more extended conjugated system. This structural complexity may improve selectivity for specific biological targets (e.g., kinases) but could complicate synthesis and bioavailability .
Biological Activity
Overview
4-(5-Bromo-3-methylpyridin-2-yl)-1-methylpiperazin-2-one is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This compound features a brominated pyridine ring fused to a piperazine moiety, which contributes to its unique properties and potential therapeutic applications.
Synthesis
The synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)-1-methylpiperazin-2-one typically involves the Suzuki cross-coupling reaction , where 5-bromo-2-methylpyridin-3-amine is coupled with various arylboronic acids under palladium catalysis. This method allows for the efficient formation of the compound, which can also be produced on an industrial scale using continuous flow reactors to optimize yield and quality.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. The brominated pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the piperazine moiety can form hydrogen bonds with amino acid side chains. These interactions modulate the activity of target proteins, leading to various biological effects.
Biological Activity
Research has demonstrated that 4-(5-Bromo-3-methylpyridin-2-yl)-1-methylpiperazin-2-one exhibits several biological activities:
- Antimicrobial Activity : Some studies have indicated that derivatives of this compound possess moderate to excellent antimicrobial properties, making them potential candidates for developing new antibiotics .
- Neurological Effects : The compound has been investigated for its potential in treating neurological disorders due to its ability to interact with neurotransmitter receptors.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Moderate to excellent activity | |
| Neurological | Potential therapeutic effects | |
| Enzyme Interaction | Modulation of enzyme activity |
Case Study: Antimicrobial Screening
A series of compounds related to 4-(5-Bromo-3-methylpyridin-2-yl)-1-methylpiperazin-2-one were screened for antimicrobial activity. Most compounds showed significant inhibition against various bacterial strains. For instance, compounds derived from this scaffold exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against Gram-positive bacteria .
Comparison with Similar Compounds
The biological profile of 4-(5-Bromo-3-methylpyridin-2-yl)-1-methylpiperazin-2-one can be compared with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Precursor | Precursor for synthesis |
| 4-(5-Bromo-3-methylpyridin-2-yl)morpholine | Morpholine derivative | Varied activity |
This compound stands out due to its specific combination of a brominated pyridine ring and a piperazine moiety, which enhances its chemical reactivity and biological activity compared to other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
